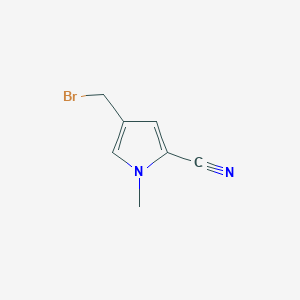
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, also known as BMPCN, is a chemical compound that has been widely used in scientific research applications. It is a pyrrole-based compound that has a carbonitrile functional group and a bromomethyl substituent. BMPCN has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
科学的研究の応用
a. Fluorescent Probes: Boronic acids can act as receptors for specific analytes due to their interactions with cis-diols. In sensing applications, they are often incorporated into fluorescent probes. These probes enable rapid detection of chemical substances of interest and facilitate the study of physiological and pathological processes .
b. Homogeneous Assays and Heterogeneous Detection: Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions). This interaction allows their use in both homogeneous assays (where detection occurs within the bulk sample) and heterogeneous detection (at the interface of the sensing material). Researchers have explored their utility in detecting various analytes .
c. Protein Manipulation and Cell Labeling: The interaction of boronic acids with proteins has seen significant growth. Researchers have used boronic acids for protein manipulation and cell labeling. These applications have implications in fields such as proteomics and cell biology.
d. Electrophoresis of Glycated Molecules: Boronic acids have been employed in electrophoresis techniques to separate and analyze glycated molecules. This is particularly relevant in studying glycosylation patterns and glycoproteins.
e. Microparticles and Analytical Methods: Boronic acids serve as building blocks for microparticles used in analytical methods. These particles can selectively capture specific analytes, making them valuable in biosensors and diagnostic assays.
f. Controlled Release of Insulin: In polymer science, boronic acids have been incorporated into materials for the controlled release of insulin. This application has implications in drug delivery and diabetes management.
Other Applications
Apart from sensing, boronic acids find use in several other areas:
a. Therapeutics: Boronic acids have been explored for their therapeutic potential. While this field extends beyond 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile specifically, it’s worth noting that boronic acids play a role in drug development and disease treatment.
b. Separation Technologies: Researchers have utilized boronic acids in separation techniques, especially in carbohydrate chemistry and glycobiology. Their ability to selectively bind to diols allows for effective separation and analysis of complex mixtures.
c. Protection and Activation: Boronic acids are used to protect and activate functional groups during organic synthesis. Their reversible interactions with diols make them valuable tools in synthetic chemistry.
特性
IUPAC Name |
4-(bromomethyl)-1-methylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSGNKDUNGPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)
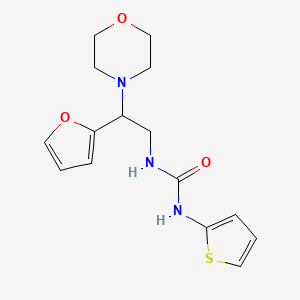
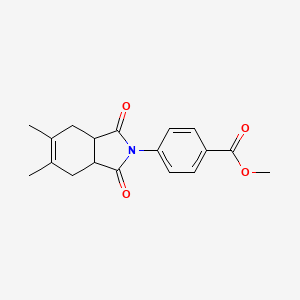
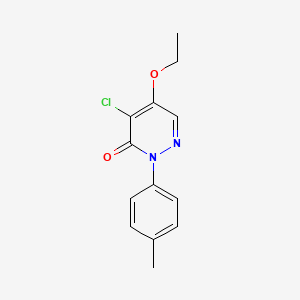
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2437978.png)


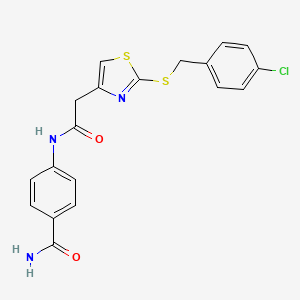
![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2437985.png)
![N-(benzo[d]thiazol-5-yl)-2-fluorobenzamide](/img/structure/B2437987.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437989.png)
![1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2437992.png)